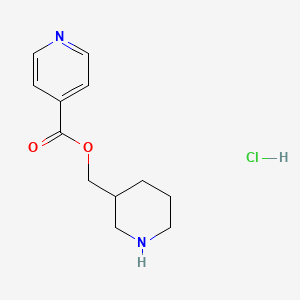
3-Ethyl-4-propoxybenzaldehyde
説明
3-Ethyl-4-propoxybenzaldehyde is a chemical compound with the CAS Number: 883528-54-9 . Its molecular weight is 192.26 . It is used in scientific research and has potential applications in various fields, including organic synthesis and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H16O2 . The InChI code for this compound is 1S/C12H16O2/c1-3-7-14-12-6-5-10 (9-13)8-11 (12)4-2/h5-6,8-9H,3-4,7H2,1-2H3 .科学的研究の応用
Solubility and Solution Thermodynamics
The study of solubility and solution thermodynamics of related benzaldehydes provides fundamental data for the purification process and optimization conditions. For instance, the solubility of 4-hydroxybenzaldehyde, a compound similar to 3-Ethyl-4-propoxybenzaldehyde, in various solvents and its temperature dependence offers essential insights for similar compounds' solubility behaviors and thermodynamics (Wang, Xu, & Xu, 2017).
Synthesis of Organic Compounds
Benzaldehydes serve as key intermediates in synthesizing various organic compounds. The facile one-pot synthesis of 3-aminoquinolines from ortho-aminobenzaldehydes, as demonstrated in a study, could be analogous in the context of this compound (Wang, Boschelli, Johnson, & Honores, 2004).
Catalysis and Chemical Reactions
In catalysis and chemical reactions, benzaldehydes play a critical role. For example, the study on the preparation of dihydropyridines using substituted benzaldehydes highlights the potential of this compound in similar catalytic processes (Perozo-Rondón et al., 2006).
Thermophysical Properties
Understanding the thermophysical properties of aldehydes, including benzaldehydes, is crucial in various applications. A study on the solid aldehydes' differential scanning calorimetry, including 4-hydroxybenzaldehyde, can be relevant to comprehend similar properties in this compound (Temprado, Roux, & Chickos, 2008).
NMR Characterization and Molecular Structure
NMR characterization and analysis of molecular structures of benzaldehyde derivatives, as seen in the synthesis of ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate, can guide similar studies on this compound (Bao-lin, 2007).
Antimicrobial Activity
Some benzaldehydes have been studied for their antimicrobial properties. The synthesis and study of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate for its antimicrobial activity can provide a framework for exploring similar properties in this compound (Kariyappa et al., 2016).
Electrocatalysis and Electrochemical Studies
Electrocatalysis and electrochemical studies of benzaldehydes, such as the oxidation of 3,4-hydroxybenzaldehyde on glassy carbon electrodes, can be relevant for similar applications of this compound (Pariente, Lorenzo, & Abruña, 1994).
Safety and Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin and eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and damage fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
特性
IUPAC Name |
3-ethyl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-7-14-12-6-5-10(9-13)8-11(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQMQNOYUSEKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)
![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)
![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)

![3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394676.png)
![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)
![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)
![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)


![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)
![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)
![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)
![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)